

Spectroscopic Characterization of Oxazol-2-ylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: Oxazol-2-ylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **oxazol-2-ylboronic acid** ($C_3H_4BNO_3$, Mol. Wt.: 112.88 g/mol). Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive dataset based on the known spectroscopic characteristics of the oxazole ring and boronic acid functionalities. The experimental protocols provided are standardized methodologies applicable for the analysis of this and similar organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **oxazol-2-ylboronic acid**. These values are derived from analyses of structurally related compounds, including oxazole and various arylboronic acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Predicted 1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~8.0 - 8.5	Singlet	2H	B(OH) ₂	Broad signal, exchangeable with D ₂ O. Chemical shift is concentration and solvent dependent.
~7.85	Singlet	1H	H-5 (Oxazole)	Expected to be downfield due to the electron-withdrawing nature of the boronic acid group.
~7.25	Singlet	1H	H-4 (Oxazole)	

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment	Notes
~165	C-2 (Oxazole)	Carbon attached to the boronic acid group; may be broad or unobserved due to quadrupolar relaxation of the boron nucleus.
~145	C-5 (Oxazole)	
~128	C-4 (Oxazole)	

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
~3600 - 3200	Strong, Broad	O-H stretch	Characteristic of the boronic acid -OH groups, often showing hydrogen bonding.
~3100	Medium	C-H stretch (aromatic)	From the oxazole ring protons.
~1600 - 1500	Medium	C=N stretch	Characteristic of the oxazole ring.
~1400 - 1300	Strong	B-O stretch	
~1100 - 1000	Medium	C-O-C stretch (ring)	Ring breathing modes of the oxazole.
~750	Strong	B-C stretch	

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

m/z Value	Ion Species	Notes
113.03	[M+H] ⁺	Molecular ion peak (protonated).
95.02	[M-H ₂ O+H] ⁺	Loss of one water molecule from the boronic acid.
77.01	[M-2H ₂ O+H] ⁺	Loss of two water molecules, formation of oxazol-2-ylboroxine precursor.
69.02	[C ₃ H ₃ NO] ⁺	Fragmentation leading to the oxazole cation radical.

Ionization Mode: Electrospray Ionization (ESI), positive mode

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical structure and purity of **oxazol-2-ylboronic acid**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **oxazol-2-ylboronic acid** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). Boronic acids can undergo oligomerization, leading to broad peaks or complex spectra.^[3] Using a protic solvent like methanol-d₄ can help break up these oligomers by forming the boronate ester in situ, resulting in sharper signals.^[3]
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to cover the range of approximately 0-15 ppm.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR. The spectral width should be set to cover the range of approximately 0-200 ppm.
- Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **oxazol-2-ylboronic acid**.

Methodology (Thin Solid Film Method):[\[6\]](#)

- Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[\[6\]](#)
- Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[\[6\]](#)
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **oxazol-2-ylboronic acid**.

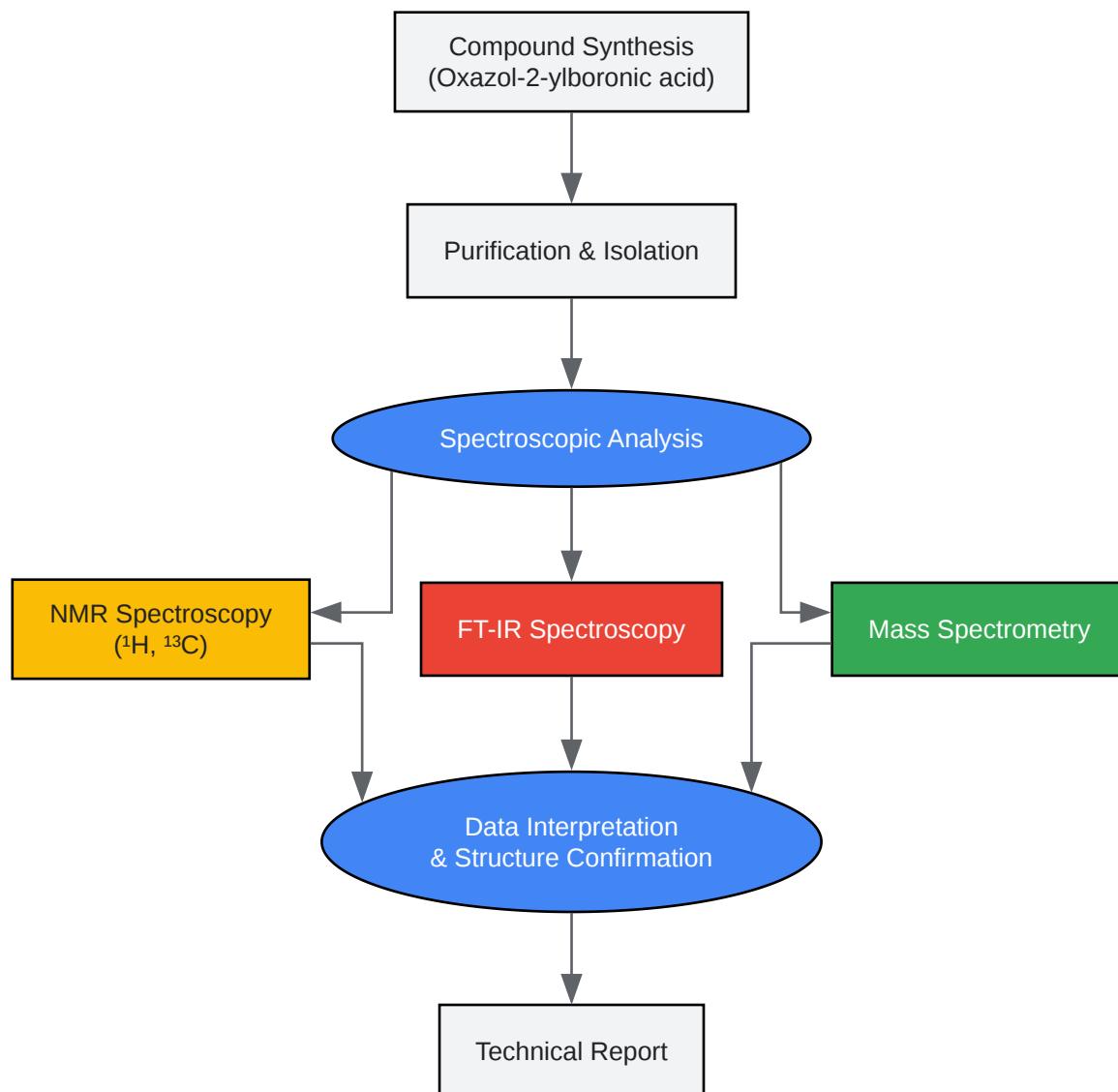
Methodology (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[\[7\]](#) Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.[\[7\]](#)
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system for sample introduction.

- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
 - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
 - The ESI source conditions (e.g., spray voltage, capillary temperature) should be optimized for the analyte.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ($[M+H]^+$) and any significant fragment ions. Note that boronic acids can form adducts with solvents or dehydrate in the source.

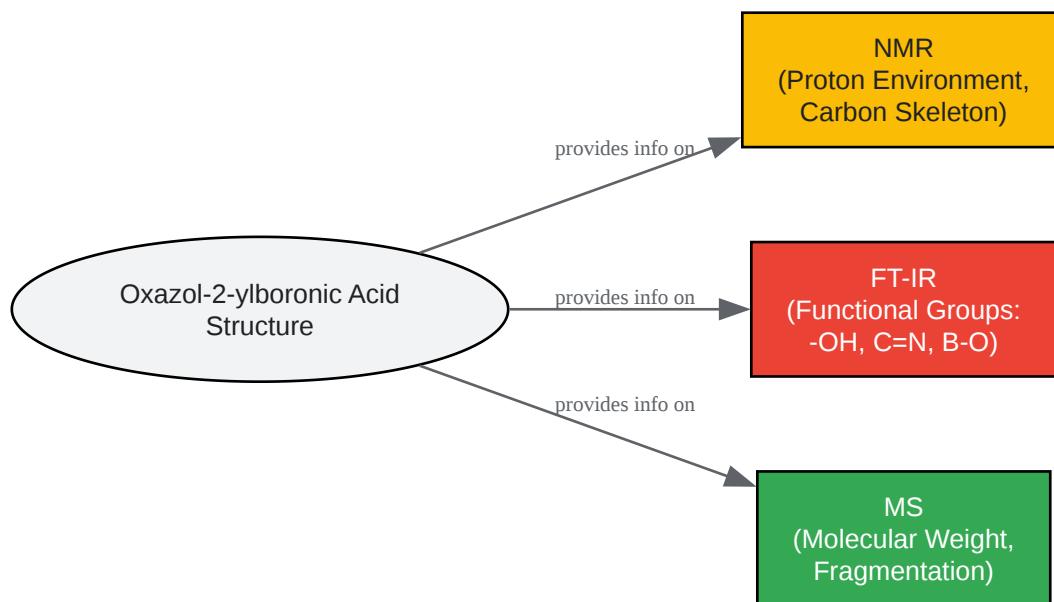
Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.



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Caption: Relationship between molecular structure and information provided by different spectroscopic techniques.

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